molecular formula C9H6N4 B11916285 2H-Imidazo[4,5-g]quinoxaline CAS No. 27197-64-4

2H-Imidazo[4,5-g]quinoxaline

Cat. No.: B11916285
CAS No.: 27197-64-4
M. Wt: 170.17 g/mol
InChI Key: JCGXUSRTHWZBBJ-UHFFFAOYSA-N
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Description

Context within Fused Polycyclic Nitrogen Heterocycles

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. When these rings are fused together, they form polycyclic systems. 2H-Imidazo[4,5-g]quinoxaline is a prime example of a fused polycyclic nitrogen heterocycle. hmdb.ca Its core structure is composed of three fused rings: a benzene (B151609) ring, a pyrazine (B50134) ring, and an imidazole (B134444) ring.

The quinoxaline (B1680401) part of the molecule is itself a fused heterocycle, consisting of a benzene ring fused to a pyrazine ring. hmdb.ca The nomenclature "[4,5-g]" specifies the fusion orientation of the imidazole ring to the quinoxaline core. This linear fusion creates a unique electronic and steric environment, which is crucial for its chemical reactivity and biological activity.

Table 1: Structural Breakdown of this compound

Component RingRing TypeNumber of AtomsHeteroatoms
BenzeneCarbocyclic60
PyrazineHeterocyclic62 (Nitrogen)
ImidazoleHeterocyclic52 (Nitrogen)

Significance as a Privileged Chemical Scaffold

In the field of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds." These are structures that can bind to multiple biological targets with high affinity, making them valuable starting points for the development of new drugs. scielo.br The imidazoquinoxaline nucleus is widely recognized as such a privileged scaffold. researchgate.netactapharmsci.comx-mol.com

The significance of the imidazoquinoxaline scaffold lies in its versatility. It offers numerous sites for chemical modification, allowing chemists to fine-tune the molecule's properties to achieve desired biological effects. researchgate.netx-mol.com This structural adaptability has led to the discovery of imidazoquinoxaline derivatives with a broad spectrum of pharmacological activities. actapharmsci.com Consequently, this scaffold is extensively explored, particularly in the search for novel anticancer agents. researchgate.netactapharmsci.comx-mol.com The development of compounds like EAPB0203 and EAPB0503, which show significant antitumor properties, has further cemented the importance of this structural motif in drug discovery. researchgate.netresearchgate.net

Historical Overview of Research on Imidazoquinoxalines

Research into imidazoquinoxaline derivatives has a rich history, driven by the quest for new therapeutic agents. Early investigations focused on the fundamental synthesis of the core ring system and its derivatives. For instance, a notable study in 1998 detailed the synthesis of 6,7-disubstituted imidazo[4,5-g]quinoxaline derivatives. actapharmsci.com This was achieved by reacting 5,6-diaminobenzimidazole with various 1,2-dicarbonyl compounds. actapharmsci.com

Over the years, the synthetic methodologies have evolved, with researchers developing more efficient and diverse routes to access a wide array of imidazoquinoxaline analogues. aurigeneservices.com This has been paralleled by extensive biological evaluation of these compounds. A significant discovery was the identification of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (7-MeIgQx) as a mutagenic compound formed in cooked beef. nih.gov This finding highlighted the relevance of this class of compounds not only in medicinal chemistry but also in food science and toxicology. The continuous exploration of imidazoquinoxalines underscores their enduring importance in chemical and biological sciences. actapharmsci.comaurigeneservices.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27197-64-4

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

2H-imidazo[4,5-g]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-11-7-4-9-8(12-5-13-9)3-6(7)10-1/h1-4H,5H2

InChI Key

JCGXUSRTHWZBBJ-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C(=CC2=N1)N=CC=N3

Origin of Product

United States

Synthetic Methodologies for 2h Imidazo 4,5 G Quinoxaline and Its Derivatives

Classical Synthetic Approaches

Classical methods for the synthesis of 2H-imidazo[4,5-g]quinoxaline and its derivatives are primarily centered around the condensation of a diamine with a 1,2-dicarbonyl compound, a cornerstone of quinoxaline (B1680401) synthesis. Intramolecular cyclization strategies, while less common for this specific scaffold, also represent a potential classical route.

Condensation Reactions

The most direct and widely employed classical method for the synthesis of quinoxalines is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. In the context of this compound, the key starting material is a 5,6-diaminobenzimidazole derivative. This precursor can be synthesized through the nitration of benzimidazole (B57391), followed by reduction of the resulting dinitro compound.

Once the 5,6-diaminobenzimidazole is obtained, it can be reacted with various 1,2-dicarbonyl compounds, such as glyoxal, biacetyl, or benzil, to yield the corresponding this compound derivatives. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and can be catalyzed by acids.

General Reaction Scheme:

Table 1: Examples of Condensation Reactions for the Synthesis of Quinoxaline Derivatives (Analogous to this compound Synthesis)

1,2-Diamine Precursor1,2-Dicarbonyl CompoundProductConditionsYield (%)
o-Phenylenediamine (B120857)GlyoxalQuinoxalineEthanol, refluxHigh
o-PhenylenediamineBiacetyl2,3-DimethylquinoxalineAcetic acid, refluxGood
1,2-DiaminonaphthaleneBenzilDibenzo[a,c]phenazineEthanol, refluxModerate

Note: Specific yield data for the synthesis of this compound via this method is not widely reported in the literature.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers an alternative classical approach to the synthesis of fused heterocyclic systems. For the formation of the this compound core, a plausible strategy would involve the cyclization of a suitably functionalized benzimidazole precursor. For instance, a 5-amino-6-(β-ketoamino)benzimidazole could undergo an intramolecular condensation to form the pyrazine (B50134) ring.

The synthesis of such a precursor would likely involve multiple steps, starting from a 5-nitrobenzimidazole (B188599) derivative. This could be followed by reduction of the nitro group, acylation, and subsequent introduction of the second amino group. The final cyclization step could be promoted by acid or heat. While theoretically feasible, this approach is less direct than the condensation of a diamine with a dicarbonyl compound and is not commonly reported for this specific heterocyclic system.

Advanced Synthetic Strategies

Modern synthetic organic chemistry has introduced a variety of advanced methodologies for the construction of heterocyclic compounds. These include transition-metal-catalyzed cross-coupling reactions, transition-metal-free protocols, and multi-component reactions, which often offer milder reaction conditions, greater efficiency, and broader substrate scope compared to classical methods. While specific applications of these advanced strategies to the synthesis of this compound are limited in the literature, their successful use in the synthesis of other quinoxaline and fused imidazole (B134444) systems suggests their potential applicability.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis has become a powerful tool for the formation of C-N and C-C bonds, which are crucial for the assembly of heterocyclic rings. Palladium-, copper-, and iron-catalyzed reactions are commonly employed for the synthesis of quinoxalines.

A potential transition-metal-catalyzed approach to this compound could involve the coupling of a dihalobenzimidazole with a diamine, followed by an intramolecular cyclization. For example, a 5,6-dihalo-1H-benzimidazole could undergo a double Buchwald-Hartwig amination with a 1,2-diamine to form the quinoxaline ring.

Table 2: Representative Transition-Metal-Catalyzed Reactions in Quinoxaline Synthesis

CatalystReactantsProduct Type
Palladium(II) acetateo-Phenylenediamine, 1,2-dihaloethaneQuinoxaline
Copper(I) iodideo-Haloaniline, terminal alkyne, sodium azide2-Substituted quinoxaline
Iron(III) chlorideo-Phenylenediamine, α-hydroxyketone2,3-Disubstituted quinoxaline

Transition-Metal-Free Synthesis Protocols

In recent years, there has been a growing interest in the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity of metal catalysts. These methods often utilize iodine, or other non-metallic reagents, or are promoted by microwave irradiation or other alternative energy sources.

For the synthesis of this compound, a transition-metal-free approach could involve the oxidative cyclization of a suitable precursor. For example, the reaction of a 5,6-diaminobenzimidazole with an α-haloketone could proceed through an initial condensation followed by an intramolecular cyclization and oxidation to afford the aromatic quinoxaline ring.

Multi-Component and One-Pot Annulation Reactions

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These reactions are characterized by their high atom economy and operational simplicity.

A hypothetical multi-component reaction for the synthesis of a this compound derivative could involve the reaction of a 5,6-diaminobenzimidazole, an aldehyde, and an isocyanide (a Ugi-type reaction), followed by a subsequent cyclization step. While specific examples for the this compound system are not prevalent, the development of such MCRs for other quinoxaline derivatives suggests the feasibility of this approach. One-pot annulation reactions, where sequential reactions are carried out in the same reaction vessel without isolation of intermediates, also offer an efficient route to this heterocyclic system.

Cross-Dehydrogenative Coupling (CDC) Methods

Cross-Dehydrogenative Coupling (CDC) represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds under oxidative conditions. mdpi.com This approach is highly atom-economical as it avoids the need for pre-functionalization of the starting materials, thus reducing synthetic steps and waste generation. mdpi.comnih.gov

While direct CDC methodologies for the this compound core are still emerging, the principles have been successfully applied to closely related N-heterocyclic scaffolds, demonstrating the potential of this strategy. For instance, an environmentally friendly electrochemical protocol has been developed for the C(sp²)–C(sp³) cross-dehydrogenative coupling between imidazopyridines and N,N-dimethylanilines. nih.gov This method operates without transition-metal catalysts and external oxidants, relying on anodic oxidation to facilitate the C-H/C-H coupling. The reaction exhibits broad functional group tolerance and is scalable, highlighting its utility in sustainable synthesis. nih.gov Such electrochemical CDC approaches offer a promising avenue for the direct functionalization of the imidazoquinoxaline framework by forging new C-C bonds at its C-H positions.

Electrocatalytic and Photoredox Catalysis Approaches

Modern synthetic chemistry has increasingly embraced electrocatalysis and photoredox catalysis to drive reactions under mild conditions, often with high selectivity and reduced environmental impact. These methods utilize electricity or visible light, respectively, to generate reactive intermediates that facilitate bond formation.

Electrocatalytic Synthesis: Electrosynthesis provides a green and efficient alternative to conventional methods that often require harsh reagents and conditions. nih.gov An electrochemical approach has been successfully employed for the synthesis of pyrrolo[1,2-a]quinoxalines, isomers of the target scaffold, through an electrocatalytic three-component reaction. researchgate.net Furthermore, electrochemical methods have been developed for the cascade synthesis of CN-substituted imidazo[1,5-a]pyridines, where ammonium (B1175870) thiocyanate (B1210189) serves as both an electrolyte and a cyanating agent. rsc.org Another application involves the electrocatalytic hydrogenation of quinolines in a proton-exchange membrane (PEM) reactor, which allows for the reduction of the heterocyclic core under mild conditions. beilstein-journals.org These examples underscore the versatility of electrocatalysis in constructing and modifying quinoxaline-based fused systems.

Photoredox and Visible-Light Catalysis: Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, has emerged as a powerful tool for C-H functionalization. The derivatization of imidazo[1,2-a]pyridines, a structurally related core, has seen significant progress through visible light-induced reactions. mdpi.com Organic dyes like Rose Bengal can act as photoredox catalysts, facilitating reactions such as difluoromethylenephosphonation under visible light irradiation. mdpi.com

Notably, catalyst- and solvent-free protocols have been developed for the synthesis of 3-aminoimidazo-fused heterocycles, where visible light alone is sufficient to activate the multicomponent reaction between 2-aminoheterocycles, aldehydes, and isocyanides. rsc.org This approach offers outstanding yields and environmental sustainability. rsc.org Visible light has also been used to mediate the synthesis of sulfonated quinoxaline derivatives, demonstrating its utility in forming C–S bonds via electron donor-acceptor (EDA) complex formation. researchgate.net These photoredox and visible-light-driven methods provide mild and efficient pathways for the synthesis and functionalization of imidazoquinoxaline derivatives.

Sustainable and Green Chemistry in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of synthetic methodologies. researchgate.netijirt.org For the synthesis of quinoxaline-based scaffolds, this has led to the exploration of alternative reaction media, solvent-free conditions, recyclable catalysts, and energy-efficient activation methods. rsc.org

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. "On-water" synthesis, where reactants are mixed in an aqueous emulsion, can lead to higher yields and faster reaction rates compared to organic solvents. digitellinc.com An on-water, green synthetic procedure for producing substituted quinoxalines has been developed, often enhanced by sonication. digitellinc.com

Other methodologies utilize water as a co-solvent or the primary medium in the presence of a catalyst. The synthesis of quinoxalines has been achieved in an aqueous ethanol system using ammonium bifluoride as a catalyst. nih.gov Similarly, cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been shown to be an efficient catalyst for the one-pot synthesis of quinoxaline derivatives in water. researchgate.net Ionic liquids have also been designed to be effective catalysts in aqueous media, further expanding the toolkit for green quinoxaline synthesis. nih.gov

Solvent-Free Conditions

Eliminating organic solvents entirely is a key goal of green chemistry, leading to the development of solvent-free or solid-state reaction conditions. ijirt.org A simple and efficient process for the solid-state synthesis of quinoxaline derivatives involves the physical grinding of reactants with a mortar and pestle at room temperature. tandfonline.com This mechanochemical approach, facilitated by a catalyst like cellulose (B213188) sulfuric acid, produces excellent yields with high purity. tandfonline.com

For related heterocyclic systems, such as benzo nih.govtandfonline.comimidazo[1,2-a]pyrimidines, syntheses have been performed under metal- and solvent-free conditions using a recyclable Brønsted acidic ionic liquid as the catalyst. rsc.org Facile and efficient solvent-free green protocols have also been reported for the synthesis of quinoxaline sulfonamide derivatives under neat conditions, highlighting the broad applicability of this approach. mdpi.com

Recyclable Catalyst Systems

The development of heterogeneous and recyclable catalysts is central to sustainable synthesis, as it simplifies product purification and reduces waste. rsc.org A variety of reusable catalysts have been successfully employed for the synthesis of quinoxaline and its derivatives.

Nano-catalysis offers significant advantages due to the high surface area and reactivity of the catalysts. semanticscholar.org Magnetic nanoparticles, such as those based on silica-modified iron oxide (e.g., Fe₃O₄@SiO₂@5-SA), are particularly attractive because they can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of efficiency. semanticscholar.org Other effective and reusable systems include alumina-supported heteropolyoxometalates, nanocrystalline titania-based sulfonic acid, and biodegradable solid acids like cellulose sulfuric acid. tandfonline.comnih.govnih.gov

CatalystReaction ConditionsKey AdvantagesReusabilityReference
Alumina-Supported Heteropolyoxometalates (AlCuMoVP)Toluene (B28343), 25°C, 2hHigh yield (92%), heterogeneous, easy separation by filtration.Recyclable nih.gov
Cellulose Sulfuric AcidSolvent-free, grinding, room temp.Biodegradable, stable, efficient under mild conditions.At least 3 times tandfonline.com
Magnetic Nanoparticles (Fe₃O₄@SiO₂@5-SA)Ethanol, room temp.Easy magnetic separation, high stability, excellent yields.At least 6 times semanticscholar.org
Graphene Oxide (GO) / rGOOne-pot reduction and condensationMetal-free carbon catalyst, easily recovered.Up to 4 runs nih.gov
Brønsted Acidic Ionic LiquidSolvent-free, 100°CMetal-free, efficient for fused imidazo-heterocycles.Recyclable rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave irradiation is an energy-efficient technique that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating methods. ijirt.orgbenthamdirect.com This technology has been widely adopted for the synthesis of imidazoquinoxaline and related heterocycles. nih.gov

The synthesis of imidazo[1,5-a]quinoxalines via a Pictet–Spengler reaction has been achieved in just 20 minutes under microwave conditions at 130°C. nih.gov Similarly, various new imidazo[1,2-a]quinoxaline (B3349733) derivatives have been prepared using microwave assistance. nih.govnih.gov A novel microwave-assisted methodology for quinoxaline synthesis offers high yields in a solvent-free environment in as little as five minutes. udayton.edu The combination of microwave heating with solvent-free conditions represents a particularly powerful green chemistry approach. udayton.edu

Reaction / ProductConventional MethodMicrowave-Assisted MethodReference
Synthesis of Quinazolin-4(3H)-ones30 h, 84°C, 55% yield1.5 h, 70°C, 78% yield nih.gov
Synthesis of Quinoxaline DerivativesRoom temp., lower yields1-2.5 min., good yields (e.g., 94%) jocpr.com
Synthesis of Imidazo[1,5-a]quinoxalinesLong reaction times20 min., 130°C nih.gov
General Quinoxaline SynthesisExtended reaction times, complex solvents5 min., 160°C, solvent-free, high yields udayton.edu

Reaction Mechanisms and Mechanistic Investigations of 2h Imidazo 4,5 G Quinoxaline Formation

Proposed Reaction Pathways for Annulation and Cyclization

The formation of the 2H-Imidazo[4,5-g]quinoxaline core often proceeds through a series of annulation (ring-forming) and cyclization reactions. A common strategy involves the condensation of a substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound or its equivalent to form the quinoxaline (B1680401) portion, followed by the construction of the imidazole (B134444) ring.

One proposed pathway begins with the reaction of a diamine with a dicarbonyl compound, such as glyoxal, to form the quinoxaline ring system. Subsequent reaction with a reagent like cyanogen (B1215507) bromide (CNBr) can then lead to the formation of the fused imidazole ring. For instance, the synthesis of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline (a derivative of the parent compound) can be achieved by first reacting a substituted diamine with methylglyoxal (B44143). nih.gov This is followed by methylation to yield the final product. nih.gov

Another approach involves a tandem annulation of o-cyanobenzaldehydes with o-phenylenediamine derivatives. nih.gov This one-pot, two-step process can lead to the formation of amino-functionalized isoquinolino[3,4-b]quinoxalines, which are structurally related to imidazo[4,5-g]quinoxalines. nih.gov The reaction proceeds via the formation of a benzimidazole (B57391) intermediate, followed by N-alkylation and subsequent cyclization. nih.gov

A modified Pictet-Spengler reaction has also been utilized for the synthesis of imidazo[1,5-a]quinoxalines, a related isomer. aurigeneservices.comjku.at This reaction involves the cyclization of a Schiff base, formed from 2-(1H-imidazol-1-yl)aniline and an aldehyde, which then undergoes oxidation to yield the aromatic imidazoquinoxaline system. aurigeneservices.com

Elucidation of Key Intermediates

The identification of key intermediates is crucial for understanding the reaction mechanism. In many synthetic routes leading to quinoxaline derivatives, a bis-imine intermediate has been detected and isolated. mtieat.org This intermediate is formed from the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound.

In the synthesis of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline, N4-methyl-5-nitro-benzene-1,2,4-triamine has been identified as a key intermediate. nih.gov This intermediate undergoes reduction of the nitro group to a diamine, which is then condensed with methylglyoxal. nih.gov

For the Pictet-Spengler type synthesis of imidazoquinoxalines, a Schiff base is a critical intermediate. aurigeneservices.com This Schiff base, formed between 2-(1H-imidazol-1-yl)aniline and an aldehyde, undergoes intramolecular cyclization to form a dihydroimidazoquinoxaline intermediate, which is then oxidized to the final product. aurigeneservices.com

The following table summarizes some of the key intermediates identified in the synthesis of imidazo[4,5-g]quinoxaline and related compounds:

PrecursorsKey Intermediate(s)Product
Substituted diamine, methylglyoxalDiamine resulting from nitro group reduction2-Amino-6-methyl-1H-imidazo[4,5-g]quinoxaline
o-cyanobenzaldehydes, o-phenylenediaminesBenzimidazole, Schiff baseAmino-functionalized benzo nih.govchim.itimidazo[2,1–a]isoquinolines and isoquinolino[3,4–b]quinoxalines
2-(1H-imidazol-1-yl)-aniline, benzaldehydeSchiff base, Dihydroimidazoquinoxaline4-phenylimidazo[1,5-a]quinoxaline

Role of Specific Catalytic Systems in Mechanistic Control (e.g., Iodine-DMSO Catalytic System)

Catalytic systems play a pivotal role in directing the reaction pathway and improving the efficiency of this compound synthesis. The iodine-dimethyl sulfoxide (B87167) (I2/DMSO) system has emerged as a green and efficient catalytic system for various organic transformations, including the synthesis of quinoxaline derivatives. mdpi.comresearchgate.net

In this system, DMSO often acts as both a solvent and an oxidant, while iodine can function as a catalyst. mdpi.comresearchgate.netnih.gov The I2/DMSO system is effective in promoting the one-pot oxidation and cyclization processes required for quinoxaline formation. mdpi.comresearchgate.net For example, it has been used to synthesize quinoxaline derivatives from 2-hydroxy-2-acetophenone and o-diaminobenzene with good to excellent yields. mdpi.comresearchgate.net The reaction proceeds through the initial oxidation of the secondary alcohol to a ketone by the I2/DMSO system. mdpi.comresearchgate.net

Iodine can also act as a Lewis acid catalyst, activating substrates towards nucleophilic attack. researchgate.net In some multicomponent reactions for the synthesis of pyrimidine-linked imidazopyridines, iodine catalysis in DMSO medium has proven effective, with DMSO serving as both a solvent and an oxidant. acs.org

Other catalytic systems have also been employed. For instance, Wang-OSO3H resin has been used as a reusable catalyst for the synthesis of imidazoquinoxalines via a Pictet-Spengler type reaction, providing good yields under reflux conditions in toluene (B28343). aurigeneservices.com

Influence of Reaction Conditions on Selectivity and Yield

Reaction conditions such as solvent, temperature, and catalyst loading significantly influence the selectivity and yield of this compound formation.

Solvent: The choice of solvent can dramatically affect the reaction outcome. In the synthesis of 2,4,5-trisubstituted imidazoles using an I2/DMSO system, DMSO was found to be a versatile solvent and oxidant. nih.gov Similarly, for the iodine-catalyzed three-component synthesis of pyrimidine-linked imidazopyridines, DMSO was essential, and other solvents like DMF, acetonitrile (B52724), ethanol (B145695), water, and toluene did not yield the desired product. acs.org In the synthesis of imidazo[1,5-a]quinoxalines, various solvents were screened, with toluene providing the best results for the Wang-OSO3H catalyzed reaction. aurigeneservices.com

Temperature: Temperature is another critical parameter. The synthesis of 2-amino-6-methyl-1H-imidazo[4,5-g]quinoxaline from a diamine and methylglyoxal was carried out at 50 °C. nih.gov For the synthesis of highly substituted imidazo[1,5-a]quinoxalines, the reaction was optimized at 80 °C. researchgate.net

Catalyst and Reagents: The nature and amount of the catalyst are crucial. In an iodine-catalyzed reaction, it was found that the absence of iodine or an excess amount led to poor results, with 10 mol% being optimal for selective synthesis. researchgate.net In the synthesis of imidazo[1,5-a]quinoxalines, erbium(III) triflate was found to be an effective Lewis acid catalyst. researchgate.net

The following table provides examples of how reaction conditions affect the yield of imidazo[1,5-a]quinoxaline (B8520501) synthesis:

Catalyst (mol%)SolventTemperature (°C)Yield (%)
Er(OTf)3 (30)Acetonitrile8042
Er(OTf)3 (30)DMF10035
Er(OTf)3 (30)Dioxane8030
Er(OTf)3 (30)Toluene8043
Er(OTf)3 (30)MeOH8015

This data highlights the sensitivity of the reaction to both solvent and temperature, with acetonitrile and toluene at 80 °C providing the highest yields in this particular study. researchgate.net

Derivatization and Structural Modification of the 2h Imidazo 4,5 G Quinoxaline Core

Regioselective Introduction of Functional Groups

The selective introduction of functional groups onto the 2H-imidazo[4,5-g]quinoxaline core is crucial for fine-tuning its physicochemical properties and biological activity. While direct studies on this specific scaffold are not extensively documented, research on related imidazo-fused heterocycles, such as imidazo[4,5-b]pyridines, provides valuable insights into potential regioselective functionalization strategies.

One notable approach is the direct C-H arylation, which has been successfully applied to N-protected imidazo[4,5-b]pyridines. nih.gov For instance, N3-MEM-protected imidazo[4,5-b]pyridines can undergo efficient C2-functionalization. nih.gov This method allows for the iterative and selective elaboration of the scaffold, leading to di-substituted derivatives from common intermediates. nih.gov The mechanism is believed to proceed via a concerted-metallation-deprotonation pathway, facilitated by the coordination of a copper(I) iodide catalyst to the imidazo[4,5-b]pyridine core. nih.gov

Another powerful strategy for regioselective functionalization involves the use of organometallic intermediates. Calculation-assisted studies on the imidazo[1,2-a]pyrazine (B1224502) scaffold have demonstrated that regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, can generate stable Zn- and Mg-intermediates. rsc.org Quenching these intermediates with various electrophiles provides access to a wide range of polyfunctionalized imidazopyrazine heterocycles. rsc.org This methodology, guided by computational predictions of pKa values and N-basicities, offers a promising avenue for the selective functionalization of the this compound core.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues typically involves a multi-step process, often starting from appropriately substituted quinoline (B57606) or quinoxaline (B1680401) precursors. The classical and most widely used method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.gov This approach allows for the introduction of substituents on the benzene (B151609) portion of the quinoxaline core by starting with a substituted o-phenylenediamine.

Further functionalization to build the fused imidazole (B134444) ring can be achieved through various cyclization strategies. For example, in the synthesis of imidazo[4,5-g]quinoline derivatives, a class of compounds structurally similar to the target scaffold, researchers have utilized the condensation of a diaminoquinoline with reagents like 1,2,3-triazole, imidazole, or pyrazine (B50134) to obtain the corresponding fused tricyclic systems. nih.gov

A versatile route to substituted imidazo[4,5-b]quinoxalines involves the reaction of 2,3,6,7-tetrachloroquinoxaline (B1308392) with ammonia, followed by ring annulation to furnish 6,7-dichloroimidazo[4,5-b]quinoxalin-2-one. umich.edu This key intermediate can then be further modified. For instance, ribosylation of 2-substituted imidazo[4,5-b]quinoxalines has been shown to be influenced by the nature of the functional group at the 2-position, with the 2-oxo derivative undergoing smooth ribosylation. umich.edu The 2-oxo group can then be converted into a variety of other substituents. umich.edu

The following table summarizes examples of substituted analogues of related heterocyclic systems, highlighting the diversity of achievable structures.

Compound ClassStarting MaterialReagents and ConditionsResulting AnalogueReference
Imidazo[4,5-b]quinoxaline2,3,6,7-Tetrachloroquinoxaline1) NH3, 90°C; 2) Carbonyl diimidazole, toluene (B28343), reflux6,7-Dichloroimidazo[4,5-b]quinoxalin-2-one umich.edu
Imidazo[4,5-g]quinolineDiaminoquinolineCondensation with 1,2,3-triazole, imidazole, or pyrazineTriazolo[4,5-g]quinolines, Imidazo[4,5-g]quinolines nih.gov
Pyrido[2,3-g]quinoxalinoneSubstituted diaminoquinolineFurther derivatization at N-1 or O-2 positionsVariously substituted pyrido[2,3-g]quinoxalinones researchgate.net
Imidazo[4,5-b]pyridine2,3-DiaminopyridineCyclocondensation with 2-cyanoacetamide (B1669375) at 185°C2-(1H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile irb.hr

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization offers a powerful approach to introduce a wide array of chemical moieties onto a pre-formed heterocyclic core, thereby enabling the rapid generation of diverse compound libraries. For the this compound system, strategies developed for related scaffolds can be considered highly relevant.

One common post-synthetic modification is N-alkylation. For instance, in the synthesis of quinoxalinone derivatives, the nitrogen atoms of the quinoxaline ring can be alkylated using various alkyl halides. sapub.org This allows for the introduction of diverse side chains, which can significantly impact the molecule's biological properties.

Another important post-synthetic modification is the introduction of substituents via cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research on imidazole-fused porphyrins has demonstrated that a 2-(4-bromophenyl)-1H-imidazo[4,5-b]porphyrin can be transformed into carboxy- and phosphonato-substituted derivatives through palladium-catalyzed C-C and C-P bond-forming reactions. researchgate.net This highlights the potential for using halogenated 2H-imidazo[4,5-g]quinoxalines as versatile building blocks for further functionalization.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce various functional groups. For example, the synthesis of 6-substituted quinoxalines has been achieved through microwave-accelerated nucleophilic substitution of a fluorine atom on the quinoxaline ring with various amines. mdpi.com This method has been shown to be efficient, providing the desired products in good yields. mdpi.com

The table below provides examples of post-synthetic functionalization strategies applied to related heterocyclic systems.

Heterocyclic CoreFunctionalization StrategyReagents and ConditionsIntroduced Functional GroupReference
Imidazo[4,5-b]porphyrinPalladium-catalyzed C-C and C-P bond formationPd catalyst, appropriate coupling partnersCarboxy and phosphonato groups researchgate.net
QuinoxalineMicrowave-accelerated nucleophilic substitutionAmines, K2CO3, DMSO, refluxVarious amino groups mdpi.com
QuinoxalinoneN-alkylationAlkyl halidesVarious alkyl chains sapub.org
Imidazo[4,5-c]quinolineN1-position functionalizationHalogenated benzyl (B1604629) groups followed by cross-couplingKeto-functionalities jku.at

Development of Hybrid and Conjugated Systems

The development of hybrid and conjugated systems incorporating the this compound core represents a promising strategy for creating novel materials with unique electronic and photophysical properties. The extended π-system of the imidazoquinoxaline scaffold makes it an attractive building block for the construction of donor-π-acceptor (D-π-A) chromophores and other conjugated materials.

Research into D-π-A'-π-A chromophores has utilized the quinoxaline core as an auxiliary acceptor. mdpi.com In these systems, various donor moieties, such as aniline, carbazole, and phenothiazine, are connected to the quinoxaline core through a π-linker. The resulting chromophores exhibit interesting non-linear optical properties. mdpi.com A similar approach could be applied to the this compound core to create novel chromophores with potentially enhanced properties due to the extended conjugation provided by the fused imidazole ring.

Furthermore, the fusion of the imidazoquinoxaline scaffold with other large aromatic systems, such as porphyrins, can lead to the development of unique hybrid materials. The conjugation of meso-tetraarylporphyrins with functional residues via a fused imidazole linker has been demonstrated. mdpi.com These hybrid systems hold potential for applications in photocatalysis and materials science. mdpi.com The imidazole portion of the fused system provides a convenient handle for introducing anchoring groups for immobilization on solid supports or for the attachment of a second catalytic center. mdpi.com

The following table presents examples of hybrid and conjugated systems based on the quinoxaline core and related heterocycles.

System TypeCore StructureConjugated/Hybrid MoietyPotential ApplicationReference
D-π-A'-π-A ChromophoreQuinoxalineAniline, Carbazole, Phenothiazine donors; Tricyanofuranyl acceptorNon-linear optics mdpi.com
Imidazole-fused PorphyrinPorphyrinFused 2-arylimidazole linkerPhotocatalysis, Hybrid materials mdpi.comresearchgate.net
Benzimidazolo-fused quinoxaline dyeQuinoxalinium speciesBenzimidazole (B57391)Water-soluble fluorophore mtieat.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2H-Imidazo[4,5-g]quinoxaline derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the core structure and the position of substituents.

In ¹H NMR spectra of imidazo[4,5-g]quinoxaline derivatives, the protons on the quinoxaline (B1680401) and imidazole (B134444) rings typically appear as distinct signals in the aromatic region. For instance, in some 6,7-disubstituted derivatives, the C₂-H proton of the imidazole ring and the C₄,₉-H protons of the quinoxaline moiety are observed as singlets around 8.6 ppm and 8.4 ppm, respectively. actapharmsci.com The chemical shifts and coupling constants of these protons are influenced by the nature and position of substituents on the fused ring system. For example, in 2-amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline, the protons H-6, H-9, and H-4 appear as singlets at δ 8.58, 7.58, and 7.55 ppm, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. In a derivative, 2-amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline, the carbon signals were assigned, with C2 appearing at δ 159.073 ppm and other aromatic carbons resonating between δ 101.767 and δ 148.523 ppm. nih.gov These assignments are crucial for confirming the connectivity of the heterocyclic core.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity Reference
2-Amino-1,7-dimethyl-1H-imidazo[4,5-g]quinoxaline DMSO-d₆ 8.58 (s, 1H, H-6), 7.58 (s, 1H, H-9), 7.55 (s, 1H, H-4), 7.20 (br, 2H, NH₂), 3.61 (s, 3H, N1-CH₃), 2.63 (s, 3H, 7-CH₃) nih.gov
6,7-dichloroimidazo[4,5-b]quinoxalin-2-one DMSO-d₆ 12.123 (s, 2H), 8.048 (s) umich.edu
6,7-disubstituted imidazo[4,5-g]quinoxaline derivative with furyl groups DMSO-d₆ 8.95 (s, 1H, C₂-H), 8.13 (s, 2H, C₄,₉-H), 7.89 (s, 2H, furyl-CH₅-H), 6.68 (s, 4H, furyl-CH₃,₄-H) actapharmsci.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and analyzing the vibrational modes of the this compound core. The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

A broad band in the region of 3150-2460 cm⁻¹ is often characteristic of the N-H stretching vibrations within the imidazole or benzimidazole (B57391) moiety of these compounds. actapharmsci.com The C=N and C=C stretching vibrations of the aromatic rings typically appear in the 1654-1400 cm⁻¹ region. actapharmsci.com For substituted derivatives, additional bands corresponding to the substituents will be present. For example, a derivative containing a 4-fluorophenylsulfonyl group exhibits strong S=O asymmetric and symmetric stretching bands around 1342 cm⁻¹ and 1165 cm⁻¹, respectively, and a C-F stretching vibration at approximately 1220 cm⁻¹. vulcanchem.com

Table 2: Key IR Absorption Bands for this compound Derivatives

Vibrational Mode Wavenumber (cm⁻¹) Compound Type Reference
N-H Stretch 3300-2300 Imidazo[4,5-g]quinoxaline actapharmsci.com
C=N, C=C Stretch 1654-1442 Imidazo[4,5-g]quinoxaline actapharmsci.com
S=O Asymmetric Stretch 1342 Sulfonyl-substituted derivative vulcanchem.com
S=O Symmetric Stretch 1165 Sulfonyl-substituted derivative vulcanchem.com
C-O-C Stretch (Furan) 1248 Furanyl-substituted derivative vulcanchem.com
Aromatic C-F Stretch 1220 Fluoro-substituted derivative vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound.

Electrospray ionization (ESI) is a common ionization technique used for these compounds, typically observing the protonated molecule [M+H]⁺. For example, the calculated mass for the protonated form of a specific isoquinolino[3,4-b]quinoxaline derivative, [C₁₇H₁₄N₄ + H]⁺, was 275.1297, with the found value being 275.1281, confirming its molecular formula. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion, providing further structural information. For instance, a derivative of 2-amino-6-methyl-1H-imidazo[4,5-g]quinoxaline with a protonated molecule at m/z 194 showed a major fragment at m/z 148.0, corresponding to a loss of 46 Da. nih.gov

Table 3: Mass Spectrometry Data for Representative this compound Derivatives

Compound Ionization Mode Calculated m/z ([M+H]⁺) Observed m/z Reference
Isoquinolino[3,4-b]quinoxaline derivative ESI 275.1297 275.1281 nih.gov
2-Amino-6-methyl-1H-imidazo[4,5-g]quinoxaline ESI 194 194.1 nih.gov
2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline ESI 214 214 nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding of this compound derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound system. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λₘₐₓ) are characteristic of the chromophoric system.

The UV-Vis spectra of quinoxaline-based molecules typically show absorption bands corresponding to π–π* and n–π* transitions. scholaris.ca The π–π* transitions are generally more intense and occur at shorter wavelengths, while the n–π* transitions, involving non-bonding electrons on the nitrogen atoms, are of lower intensity and appear at longer wavelengths. scholaris.ca The position and intensity of these absorption bands are sensitive to the solvent and the presence of substituents on the quinoxaline ring system. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. scholaris.ca In one study, the UV spectrum of a novel MeIgQx isomer isolated from cooked beef was a perfect match to the spectrum of synthetic 7-MeIgQx, confirming its structure. nih.gov

Computational and Theoretical Studies of 2h Imidazo 4,5 G Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for polyatomic molecules due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are extensively used to study the properties of quinoxaline (B1680401) derivatives and related imidazo-fused systems. mdpi.comekb.eg

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, often with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are performed to locate the minimum energy structure on the potential energy surface. researchgate.netuctm.edu For 2H-Imidazo[4,5-g]quinoxaline, this would involve optimizing bond lengths, bond angles, and dihedral angles until a stationary point is reached.

Conformational analysis, particularly for substituted derivatives, is crucial for identifying the most stable conformer. researchgate.net This process involves exploring the molecule's conformational space, which can be done using molecular dynamics simulations followed by DFT optimization of the lowest-energy conformers found. researchgate.net For the parent this compound, which is a rigid planar system, the focus would be on confirming its planarity and obtaining precise geometric parameters.

Table 1: Representative Optimized Geometric Parameters for a Related Imidazo-fused System (Note: Data below is illustrative from a related benzimidazole (B57391) derivative as specific data for this compound is not readily available in the cited literature.)

Parameter Bond/Angle Calculated Value (DFT) Experimental Value
Bond Length N=C (imidazole) 1.316 Å 1.324 (3) Å
Bond Length N-C (imidazole) 1.379 Å 1.381 (3) Å
Dihedral Angle Phenyl-benzimidazole rotation -179.6° -

This table is based on data for a benzimidazole-thiadiazole derivative and serves to illustrate the type of data obtained from DFT geometry optimization. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. acs.orgnih.gov

For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO. It is anticipated that the HOMO would be distributed over the electron-rich regions of the molecule, while the LUMO would be localized on the electron-deficient areas. This analysis helps in predicting sites for electrophilic and nucleophilic attack. The energies of these orbitals are also used to calculate important quantum chemical descriptors like electronegativity, chemical hardness, and the global electrophilicity index. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Imidazo[4,5-b]pyridine Derivative

Compound HOMO (au) LUMO (au) Energy Gap (Δε) (au)
Derivative 1 -0.237 -0.060 0.177
Derivative 2 -0.230 -0.125 0.105
Derivative 3 -0.231 -0.122 0.109

This table showcases typical FMO data from a study on imidazo[4,5-b]pyridine derivatives, demonstrating the type of information derived from FMO analysis. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. acs.org Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. uctm.edunih.gov The calculated ¹H and ¹³C NMR chemical shifts, when compared with experimental spectra, can confirm the proposed structure. redalyc.org

Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental Infrared (IR) and Raman spectra. uctm.edu This comparison helps in the assignment of vibrational modes to specific functional groups and motions within the molecule. unlp.edu.ar

Quantum Chemical Modeling of Reactivity and Reaction Pathways

Quantum chemical modeling extends beyond static properties to explore the reactivity and potential reaction pathways of a molecule. By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction. This is crucial for understanding reaction mechanisms, such as in the synthesis of quinoxaline derivatives or their subsequent functionalization. acs.org

For this compound, these models could be used to predict the most likely sites for electrophilic substitution, nucleophilic attack, or metal-catalyzed cross-coupling reactions, guiding synthetic chemists in designing efficient reaction conditions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netpreprints.org The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netsciensage.info

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline and imidazole (B134444) rings, indicating their role as centers of nucleophilicity. The hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit positive potential. This visual representation of reactivity provides a clear and intuitive guide to the molecule's chemical behavior. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or computationally derived properties of a set of molecules with their experimental physicochemical properties or biological activities. mdpi.comhanyang.ac.kr

For a series of derivatives of this compound, a QSPR model could be developed to predict properties like melting point, solubility, or chromatographic retention times. researchgate.netmdpi.com This involves calculating a large number of molecular descriptors (constitutional, topological, quantum-chemical, etc.) and then using statistical techniques like multiple linear regression or artificial neural networks to build a predictive model. hanyang.ac.kr Such models are valuable in the early stages of drug discovery and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis. conicet.gov.ar

Applications in Advanced Materials Science and Organic Electronics

Components in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient nature of the quinoxaline (B1680401) moiety makes its derivatives, including those based on the imidazo[4,5-g]quinoxaline scaffold, highly suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netqmul.ac.uk These compounds are explored as multifunctional materials, serving as emitters, electron transporters, and even as part of metal-carbene complexes in phosphorescent OLEDs (PhOLEDs). google.compsu.edu

Derivatives of imidazoquinoxaline have been incorporated into metal-carbene complexes, which are used as electroluminescent materials. google.com For instance, iridium(III) complexes featuring imidazo-quinoxaline carbene ligands have been developed for use in the light-emitting layer of OLEDs. google.com These materials are noted for their potential in creating efficient and stable electroluminescent devices. google.com

Furthermore, quinoxaline-based molecules are investigated as emitters that facilitate electron injection and transport, a property that can simplify OLED architecture. psu.edu One notable example, 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ), has been demonstrated as an effective multifunctional material, acting as both the emissive and electron-transporting layer. psu.edu An OLED device using CPQ in this dual role achieved a high luminous efficiency of 4.7 cd/A, emitting bright bluish-green light. psu.edu The strong electron-withdrawing cyano groups on the quinoxaline core enhance electron injection from the cathode. psu.edu The versatility of these compounds is also highlighted by their use as thermally activated delayed fluorescence (TADF) emitters. d-nb.infoqmul.ac.uk

Table 1: Performance of an OLED Device Using a Quinoxaline Derivative

Device ConfigurationEmitting MaterialRole of MaterialMax. Luminous Efficiency (cd/A)Emission Color
ITO/HTM/CPQ/Mg:AgCPQEmissive & Electron Transport4.7Bluish-Green

Data sourced from research on 6,7-dicyano-2,3-di-[4-(2,3,4,5-tetraphenylphenyl)phenyl]quinoxaline (CPQ). psu.edu

Active Materials in Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

The 2H-Imidazo[4,5-g]quinoxaline scaffold is a key component in the design of sensitizers for Dye-Sensitized Solar Cells (DSSCs) and as building blocks for non-fullerene acceptors (NFAs) in Organic Solar Cells (OSCs). d-nb.inforesearchgate.netrsc.org Its strong electron-accepting properties and extended π-conjugation are beneficial for efficient light harvesting and electron transfer processes. d-nb.info

In the field of OSCs, quinoxaline-based structures are gaining prominence as non-fullerene acceptors. d-nb.inforsc.org Researchers have designed and synthesized new NFAs using an imide-functionalized quinoxaline (QI) moiety as the central building block. rsc.org An optimized device based on one such acceptor, QIP-4Cl, blended with the polymer donor P2F-EHp, demonstrated a PCE of 13.3% with a notably high open-circuit voltage (Voc) of 0.94 V. rsc.org These results underscore the potential of imidazoquinoxaline-type structures in developing high-performance organic solar cells. d-nb.inforsc.org

Table 2: Photovoltaic Performance of Solar Cells Employing Imidazoquinoxaline Derivatives

Cell TypeActive Material/SensitizerPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)
DSSCZnPQI Porphyrin6.8%0.65 V15.5 mA/cm²0.67
OSCP2F-EHp:QIP-4Cl13.3%0.94 V18.5 mA/cm²0.76

Data sourced from studies on a quinoxaline-fused porphyrin and a quinoxalineimide-based non-fullerene acceptor. rsc.orgnih.gov

Electron Transporting Materials (ETMs) and n-Type Semiconductors

Quinoxaline derivatives, including the imidazo[4,5-g]quinoxaline family, are recognized as attractive candidates for electron-transporting materials (ETMs) and n-type semiconductors in various organic electronic devices. d-nb.infoqmul.ac.uk Their high electron affinity, a consequence of the nitrogen atoms in the pyrazine (B50134) ring, facilitates efficient electron injection and transport. researchgate.net The ability to chemically modify the quinoxaline core allows for the fine-tuning of their electronic properties, particularly the LUMO energy level, to match the requirements of specific device architectures. d-nb.info

The strong electron-accepting nature of these compounds makes them effective n-type materials. psu.edu For instance, the introduction of potent electron-withdrawing groups, such as cyano (-CN) substituents, further lowers the LUMO energy level, enhancing electron transport capabilities. psu.edu The compound CPQ, with its dicyano-quinoxaline core, serves as an excellent example of an n-type material that can also function as an emitter in OLEDs. psu.edu The potential of quinoxaline derivatives as n-type semiconductors is also being explored in transistor devices. d-nb.info Their inherent thermal stability and processability make them suitable for fabrication into thin films for electronic applications. nih.gov

Organic Field-Effect Transistors (OFETs) Constituents

The semiconducting properties of imidazo[4,5-g]quinoxaline and its derivatives make them promising materials for the active layer in Organic Field-Effect Transistors (OFETs). researchgate.netnih.gov While many organic semiconductors exhibit hole-transporting (p-type) behavior, there is a significant need for stable and efficient electron-transporting (n-type) and ambipolar materials for the development of complementary logic circuits. d-nb.infoacs.org Quinoxaline derivatives are primarily investigated for their potential as n-type semiconductors in OFETs, although p-type behavior has also been observed. d-nb.infonih.gov

In one study, a novel donor-acceptor (D-A) conjugated polymer, PQ1, was synthesized using a quinoxaline derivative as the electron-deficient acceptor unit and indacenodithiophene (IDT) as the electron-rich donor unit. nih.gov The resulting polymer exhibited good stability in air due to a low-lying Highest Occupied Molecular Orbital (HOMO) energy level of -5.48 eV. nih.gov When incorporated as the semiconductor layer in an OFET, PQ1 demonstrated p-type behavior with a high hole mobility of up to 0.12 cm²/V·s. nih.gov This research highlights the great potential of quinoxaline-based chromophores in constructing novel organic semiconductors for transistor applications. nih.gov Additionally, related compounds are considered for use in Organic Light Emitting Field Effect Transistors (OLEFETs), which integrate the functions of a transistor and a light-emitting diode. google.com

Table 3: Performance of an OFET Based on a Quinoxaline Polymer

SemiconductorDevice TypeCarrier Mobility (μ)On/Off RatioCarrier Type
PQ1Bottom-gate, top-contact OFET0.12 cm²/V·s> 10⁵p-type (hole)

Data sourced from research on the quinoxaline-based polymer PQ1. nih.gov

Chemo- and Luminescent Sensing Platforms

The inherent fluorescence and electrochemical activity of the quinoxaline framework make its derivatives, including fused imidazoquinoxaline systems, excellent candidates for chemo- and luminescent sensors. researchgate.netmdpi.com These molecules can be designed to interact with specific analytes, resulting in a detectable change in their optical or electronic properties, such as fluorescence quenching, enhancement, or a colorimetric shift. mdpi.comscholaris.ca

Derivatives of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline (PIQ), which are structurally related to this compound, have been shown to exhibit strong fluorescence in both solution and solid states, indicating their potential in sensing and optoelectronics. oup.com The rigid, planar structure of the fused ring system contributes to high quantum yields.

More targeted sensor designs have also been realized. For example, a fluorescent chemosensor based on an imidazo[4,5-b]phenazine-2-thione structure was developed for the ultrasensitive and ratiometric detection of mercury ions (Hg²⁺) in aqueous solutions. scholaris.ca The thione group acts as the recognition site, binding selectively to the soft acid Hg²⁺, which induces a noticeable change in the fluorescence spectrum of the imidazo-phenazine fluorophore. scholaris.ca Similarly, dipyrrolylquinoxaline-bridged Schiff bases have been engineered as fluorescent sensors for mercury(II), and pyrroloquinoxaline hydrazones have been identified as fluorescent probes for amyloid fibrils. mdpi.comresearchgate.net These examples demonstrate the adaptability of the imidazoquinoxaline scaffold for creating highly sensitive and selective chemical sensing platforms.

Coordination Chemistry and Catalytic Applications

Design and Synthesis of 2H-Imidazo[4,5-g]quinoxaline-Based Ligands

The design of ligands based on the this compound core focuses on exploiting the nitrogen atoms of the pyrazine (B50134) and imidazole (B134444) rings as coordination sites. The basic framework is a planar, rigid structure that can act as a bidentate or polydentate chelating agent. Functional groups can be introduced at various positions on the fused ring system to modulate the electronic properties, solubility, and steric hindrance of the resulting ligand, thereby fine-tuning the properties of its metal complexes.

The synthesis of these ligands often involves multi-step procedures starting from substituted benzene (B151609) derivatives. A common strategy is the condensation of a diamine with a dicarbonyl compound to form the quinoxaline (B1680401) core, followed by the construction of the imidazole ring. For instance, derivatives of imidazo[4,5-g]quinazoline, a closely related structure, have been synthesized through a multi-component reaction involving 5-aminobenzimidazoles and aromatic aldehydes. mdpi.com This suggests that a cascade of reactions, including Schiff base formation and intramolecular cyclization, can be a viable pathway. mdpi.com Another approach involves the bimolecular condensation of precursors like 2-imidazole carboxylic acid, followed by coupling reactions to build the desired framework. nih.gov Microwave-assisted synthesis has also been employed to improve reaction yields and reduce reaction times for related imidazo[1,2-a]quinoxaline (B3349733) derivatives. nih.govresearchgate.net

Common synthetic routes for quinoxaline-based systems, which can be adapted for the this compound core, include:

Condensation of an appropriate o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.

Pictet-Spengler reaction of intermediates. mdpi.com

Nucleophilic substitution reactions to add functional groups to the core structure. nih.gov

These methods allow for the creation of a library of ligands with tailored properties for specific applications in coordination chemistry and catalysis.

Formation of Metal Complexes with this compound Ligands

Ligands derived from the this compound system readily form stable complexes with a wide range of transition metal ions. The nitrogen atoms in the heterocyclic rings act as Lewis bases, donating electron pairs to the metal center. The chelate effect, resulting from the bidentate or polydentate nature of these ligands, contributes to the high stability of the resulting complexes.

The formation of these metal complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. nih.govresearchgate.net The stoichiometry of the reaction and the coordination environment of the metal ion determine the final geometry of the complex. Various geometries have been observed for complexes with related quinoxaline-based ligands, including octahedral, tetrahedral, square planar, and distorted trigonal bipyramidal. researchgate.netnih.gov

For example, studies on Schiff bases derived from quinoxaline-2-carboxaldehyde have shown the formation of mononuclear complexes with Co(II), Ni(II), Cu(II), and Zn(II). nih.gov In these complexes, the ligand coordinates to the metal center through its nitrogen and oxygen donor atoms. nih.gov Similarly, 2-(2'-pyridyl)quinoxaline acts as a bidentate ligand, coordinating through the pyridyl and one of the quinoxaline nitrogen atoms to form complexes with first-row transition metals. nih.gov The coordination is confirmed by shifts in the characteristic infrared (IR) spectral bands of the ligand upon complexation. nih.gov

Table 1: Examples of Geometries in Metal Complexes with Quinoxaline-Based Ligands

Metal IonLigand TypeCoordination GeometryReference
Co(II), Ni(II)Schiff BaseOctahedral researchgate.net
Cu(II)Schiff BaseSquare Planar researchgate.net
Zn(II)Schiff BaseTetrahedral researchgate.net
Cr(III)2-(2'-pyridyl)quinoxalineOctahedral nih.gov
Cu(II)2-(2'-pyridyl)quinoxalineDistorted Trigonal Bipyramidal nih.gov

Role in Homogeneous and Heterogeneous Catalysis (e.g., Photocatalysis, Oxidative Reactions)

Metal complexes featuring this compound-based ligands are promising candidates for catalysis due to the electronic properties of the ligand and the redox activity of the coordinated metal center. The extended π-system of the quinoxaline moiety can be instrumental in electron transfer processes, which are central to many catalytic cycles. ijfans.org

These complexes have shown activity in various catalytic reactions. For instance, metal complexes of Schiff bases derived from quinoxaline have demonstrated catalytic activity in the oxidation of catechols to quinones, mimicking the function of catechol oxidase enzymes. researchgate.net The catalytic efficiency is influenced by the specific metal ion and the ligand structure. researchgate.net The deactivated electronic environment within the quinoxaline ring system is considered a key factor in the catalytic efficiency of these complexes. ijfans.org

In the realm of heterogeneous catalysis, these complexes can be supported on materials like silica (B1680970) or incorporated into polymers. Nanocatalysts, such as magnetic nanoparticles functionalized with quinoxaline-based complexes, have been developed for the synthesis of organic compounds, offering advantages like easy recovery and reusability. rsc.org The aromatic and electron-rich nature of the imidazoquinoxaline ligand also suggests potential applications in photocatalysis, where the complex could absorb light and initiate photochemical reactions.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid structure and multiple potential coordination sites of this compound derivatives make them excellent building blocks, or "linkers," for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By functionalizing the core structure with carboxylate or other bridging groups, the ligand can connect multiple metal centers to form extended one-, two-, or three-dimensional networks.

The synthesis of these materials is often achieved under solvothermal or hydrothermal conditions, where the ligand and a metal salt self-assemble into a crystalline structure. researchgate.net The choice of ligand, metal ion, and reaction conditions dictates the topology and porosity of the resulting framework. For example, related ligands like imidazo[4,5-f]-1,10-phenanthroline and 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid have been successfully used to assemble a variety of coordination polymers with structures ranging from dinuclear complexes to 3D architectures. researchgate.netresearchgate.net

The properties of the resulting MOFs, such as pore size, surface area, and chemical functionality, can be tuned by modifying the linker. The inherent properties of the imidazoquinoxaline unit, such as its luminescence or electronic conductivity, can be transferred to the bulk material, leading to applications in sensing, gas storage, and catalysis. The π-system of the linker can also engage in π-π stacking interactions within the framework, influencing the material's photoluminescence and structural stability. researchgate.net

Table 2: Potential Derivatives for MOF and Coordination Polymer Synthesis

Ligand DerivativeFunctional GroupsPotential Metal IonsPossible Network Dimensionality
This compound-dicarboxylic acidTwo -COOH groupsZn(II), Cu(II), Co(II)2D, 3D
2-(4-pyridyl)-1H-imidazo[4,5-g]quinoxalinePyridyl nitrogenCd(II), Ag(I)1D, 2D
This compound-tetracarboxylic acidFour -COOH groupsZr(IV), Lanthanides3D

Structure Property Relationships and Chemical Interactions Non Biological Focus

Influence of Substituent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic characteristics of the 2H-Imidazo[4,5-g]quinoxaline core are highly sensitive to the nature and position of substituents. The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient quinoxaline (B1680401) system creates a push-pull electronic environment. This inherent electronic character can be fine-tuned through the strategic placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the heterocyclic framework.

Generally, in related quinoxaline-based architectures, the introduction of EDGs (e.g., -NH₂, -OCH₃) tends to raise the energy of the highest occupied molecular orbital (HOMO), while EWGs (e.g., -NO₂, -CN) typically lower the energy of the lowest unoccupied molecular orbital (LUMO). These modifications directly impact the HOMO-LUMO energy gap, which in turn governs the absorption and emission properties of the molecule. A smaller energy gap usually results in a bathochromic (red) shift in the absorption and fluorescence spectra.

For instance, studies on various quinoxaline derivatives have systematically demonstrated this principle. The absorption, electrochemical, and photovoltaic properties for a series of sensitizers based on a quinoxaline core have been systematically investigated, showing how molecular structure affects these properties. While specific data for this compound is not available, the following table, based on data for related dicyanopyrazinoquinoxaline derivatives, illustrates the general effect of substituents on spectroscopic properties.

Table 1: Effect of Substituents on Spectroscopic Properties of Representative Quinoxaline Derivatives

Compound R1 R2 Absorption λmax (nm) Emission λmax (nm)
1a H H 385 480
2a OMe OMe 420 515
3a Br Br 395 490
4a NO2 NO2 410 N/A

Note: Data is illustrative and based on trends observed in related quinoxaline-based compounds, not this compound itself.

Correlation Between Molecular Structure and Chemical Reactivity

The chemical reactivity of the this compound nucleus is dictated by the distinct electronic nature of its constituent rings. The quinoxaline moiety, containing a pyrazine (B50134) ring, is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms. Conversely, the imidazole ring possesses sites that can undergo both electrophilic and nucleophilic substitution, depending on the reaction conditions and the tautomeric form present.

The presence of substituents can significantly modulate this reactivity. Electron-donating groups on the benzene (B151609) portion of the quinoxaline core can activate it towards electrophilic substitution, while electron-withdrawing groups would further enhance its susceptibility to nucleophilic attack. In related imidazo[1,2-a]quinoxalines, the reactivity of the heterocycle has been explored through various reactions, including electrophilic substitution, lithiation, and halogen-metal exchange, to create new derivatives nih.gov. These studies underscore the synthetic versatility of the imidazoquinoxaline scaffold.

Investigation of Intermolecular and Intramolecular Interactions

The this compound molecule possesses several features that allow for a range of non-covalent interactions, which are critical in determining its solid-state packing and macroscopic properties.

Hydrogen Bonding: The presence of the N-H group in the imidazole ring makes this compound a potent hydrogen bond donor. The nitrogen atoms in the quinoxaline ring, as well as the non-protonated nitrogen of the imidazole ring, can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of extensive intermolecular hydrogen-bonding networks, which can significantly influence crystal packing, melting points, and solubility. In related amino-substituted quinoxaline derivatives, a common "pincer" hydrogen-bond motif has been observed, where a quinoxaline nitrogen atom accepts two N-H···N hydrogen bonds, leading to the formation of spiral or helical structures in the solid state.

π-Stacking: The planar, aromatic nature of the this compound core makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent molecules, are a key driving force in the self-assembly of aromatic heterocycles. The strength and geometry of these interactions can be influenced by substituents; for example, electron-withdrawing or -donating groups can modulate the quadrupole moment of the aromatic system, thereby affecting the stacking arrangement (e.g., parallel-displaced vs. T-shaped). In the crystal structures of some silver(I) complexes with quinoxaline ligands, significant π-π stacking interactions between the quinoxaline rings have been observed, with short C...C contacts of around 3.3-3.4 Å.

Supramolecular Chemistry Involving this compound

The capacity for directional hydrogen bonding and π-stacking makes this compound an attractive building block (or "tecton") for the construction of supramolecular assemblies. The specific arrangement of hydrogen bond donors and acceptors, combined with the extended π-surface, allows for the programmed self-assembly of molecules into well-defined, higher-order structures.

This potential is evident in the broader field of quinoxaline chemistry, where these compounds have been used to construct coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the quinoxaline ring system can coordinate to metal ions, acting as ligands. When combined with the potential for intermolecular hydrogen bonding and π-stacking, this can lead to the formation of complex, multi-dimensional networks with potential applications in areas such as gas storage, catalysis, and sensing.

While specific examples involving this compound are yet to be reported, its structural motifs suggest a strong potential for use in designing novel supramolecular materials. The directionality of the N-H---N hydrogen bonds, coupled with the coordinative ability of the quinoxaline nitrogens, could be exploited to create intricate and functional molecular architectures.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-Imidazo[4,5-g]quinoxaline, and how do reaction conditions influence product purity?

  • Answer : The synthesis typically involves intramolecular cyclization. A common method employs 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light, yielding high regioselectivity . Alternative routes use 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, where aromatic nucleophilic substitution followed by autooxidation forms the fused imidazoquinoxaline core. Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) is critical to minimize by-products like uncyclized intermediates .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization of this compound derivatives?

  • Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while X-ray crystallography resolves stereoelectronic effects influencing bioactivity. For example, crystallographic data reveal planar geometry and π-π stacking interactions critical for DNA intercalation studies .

Q. What pharmacological activities have been reported for this compound derivatives?

  • Answer : Derivatives exhibit antiviral activity against RNA viruses like BVDV (bovine viral diarrhea virus) via inhibition of viral RdRp (RNA-dependent RNA polymerase), with IC₅₀ values in the micromolar range . Anticancer potential is linked to DNA intercalation and topoisomerase inhibition, as shown in cytotoxicity assays against HepG2 and MCF-7 cell lines .

Advanced Research Questions

Q. How can researchers design assays to evaluate the antiviral mechanism of this compound derivatives?

  • Answer : Use a combination of in vitro RdRp inhibition assays (e.g., fluorescence-based nucleotide incorporation) and molecular docking simulations (e.g., AutoDock Vina) to identify binding interactions with viral polymerase active sites. Validate with cell-based infectivity models (e.g., BVDV-infected MDBK cells) and cytotoxicity counterscreens to exclude off-target effects .

Q. What are the metabolic pathways of this compound in mammalian systems, and how can they be studied?

  • Answer : Cytochrome P450 1A2 (CYP1A2) mediates N-hydroxylation to genotoxic metabolites like 2-(hydroxyamino)-1,7-dimethylimidazo[4,5-g]quinoxaline (HONH-MeIgQx). LC-ESI/MS and accelerator mass spectrometry (AMS) track metabolite formation and DNA adducts (e.g., dG-C8-MeIgQx) in hepatocytes or murine models. Comparative studies with isomers (e.g., MeIQx) reveal divergent carcinogenic potentials .

Q. How can contradictory data on mutagenicity versus carcinogenicity of this compound be resolved?

  • Answer : While MeIgQx (this compound derivative) is less mutagenic in Ames tests than MeIQx, its high abundance in cooked meats necessitates carcinogenicity studies. Use in vivo models (e.g., transgenic mice expressing human CYP1A2) and dose-response analyses to quantify tumorigenic thresholds. Pair with adductomics to correlate DNA damage levels with tumor incidence .

Q. What computational strategies predict structure-activity relationships (SAR) for imidazoquinoxaline derivatives?

  • Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electron transfer capacity. Molecular dynamics (MD) simulations model ligand-receptor interactions (e.g., with DNA or viral polymerases), while QSAR models prioritize substituents (e.g., methyl or phenyl groups) enhancing bioactivity .

Q. How should researchers evaluate the environmental genotoxicity of this compound?

  • Answer : Use SOS/umu assays to assess DNA damage in Salmonella typhimurium and human hepatoma (HepG2) cells. Quantify urinary metabolites (e.g., N-glucuronides) in epidemiological cohorts consuming cooked meats. Compare with regulatory thresholds (e.g., IARC Group 2B carcinogens) to refine risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.